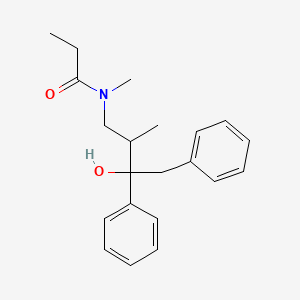
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide is a complex organic compound with a unique structure that includes a hydroxyl group, a methyl group, and two phenyl groups attached to a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the butyl chain: Starting with a suitable butyl precursor, the chain is modified to introduce the hydroxyl and methyl groups.
Attachment of phenyl groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with N-methylpropanamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amide bond.
Substitution: The phenyl groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce halogens or nitro groups.
Applications De Recherche Scientifique
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-ethylpropanamide
- N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-propylpropanamide
- N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-butylpropanamide
Uniqueness
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
42561-38-6 |
|---|---|
Formule moléculaire |
C21H27NO2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide |
InChI |
InChI=1S/C21H27NO2/c1-4-20(23)22(3)16-17(2)21(24,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,24H,4,15-16H2,1-3H3 |
Clé InChI |
JYBNOVKZOPMUFI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C)CC(C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


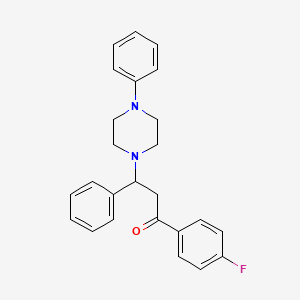
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
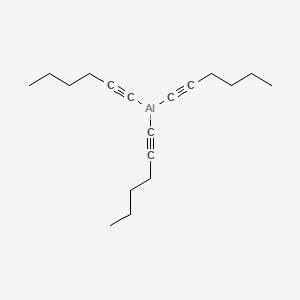

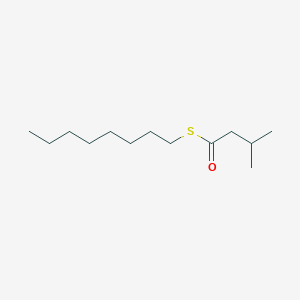


![methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14668862.png)

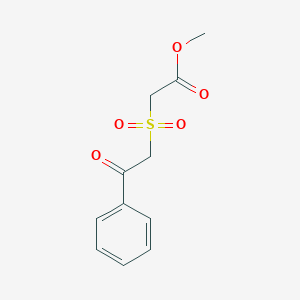
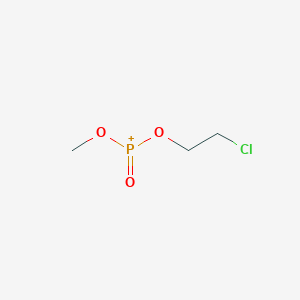
![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
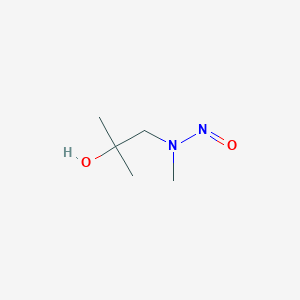
![3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14668902.png)
